methyl 7-(quinoline-8-sulfonamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate
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Overview
Description
The compound seems to be a derivative of quinoline, which is a heterocyclic aromatic organic compound. It appears to have a sulfonamide group attached to the quinoline . Sulfonamides are a group of compounds often used in the creation of dyes and drugs, particularly antibiotics .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The quinoline portion of the molecule is a bicyclic compound, containing a benzene ring fused to a pyridine ring . The sulfonamide group would be attached to this bicyclic structure .Future Directions
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit penicillin-binding proteins (pbps), which are well-known and validated targets for antibacterial therapy .
Mode of Action
Related compounds have been found to inhibit pbps noncovalently . PBPs are inhibited by β-lactams, which form a covalent penicilloyl-enzyme complex that blocks the normal transpeptidation reaction, resulting in bacterial death . In some resistant bacteria, resistance is acquired by active-site distortion of PBPs, which lowers their acylation efficiency for β-lactams .
Biochemical Pathways
It can be inferred from related compounds that the inhibition of pbps affects the bacterial cell wall biosynthesis pathway .
Result of Action
Related compounds that inhibit pbps result in bacterial death due to the disruption of cell wall biosynthesis .
Biochemical Analysis
Biochemical Properties
Methyl 7-(quinoline-8-sulfonamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis . By forming noncovalent interactions with PBPs, this compound effectively disrupts bacterial growth and proliferation .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the NF-κB signaling pathway, which plays a critical role in inflammation and immune responses . By inhibiting this pathway, this compound can reduce inflammation and promote cellular homeostasis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It inhibits enzyme activity by binding to the active sites of target enzymes, thereby preventing substrate binding and subsequent catalytic activity. This compound has been shown to inhibit the activity of PBPs by forming noncovalent interactions, leading to the disruption of bacterial cell wall synthesis . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under physiological conditions for extended periods, allowing for sustained biological activity . Its degradation products may have different biochemical properties, which can impact cellular function over time.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits target enzymes, leading to desired therapeutic effects. At high doses, it may cause adverse effects, including toxicity and off-target interactions . Therefore, careful dosage optimization is essential to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound has been shown to affect the metabolism of bacterial cells by inhibiting PBPs, leading to the disruption of cell wall synthesis and bacterial growth . Additionally, it may influence other metabolic pathways by modulating enzyme activity and gene expression.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes, allowing for its accumulation in target tissues . Its distribution within the body is influenced by factors such as tissue permeability, blood flow, and binding affinity to cellular components.
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. This compound can be targeted to specific cellular compartments or organelles through post-translational modifications and targeting signals . Its localization within the cell can influence its interactions with biomolecules and its overall biochemical activity.
Properties
IUPAC Name |
methyl 7-(quinolin-8-ylsulfonylamino)-3,4-dihydro-1H-isoquinoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4S/c1-27-20(24)23-11-9-14-7-8-17(12-16(14)13-23)22-28(25,26)18-6-2-4-15-5-3-10-21-19(15)18/h2-8,10,12,22H,9,11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXZBYPRJHOUQCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)C3=CC=CC4=C3N=CC=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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